(3S,4S)-3-Methylpiperidine-4-carboxylic acid is a chiral compound that belongs to the piperidine family. It is characterized by a piperidine ring with a methyl group at the 3-position and a carboxylic acid functional group at the 4-position. This compound is notable for its applications in medicinal chemistry, particularly as a building block for various pharmaceuticals. The compound's specific stereochemistry is crucial for its biological activity.
The compound can be synthesized from commercially available starting materials or derived from natural sources. Its derivatives and related compounds are often studied for their potential therapeutic effects.
(3S,4S)-3-Methylpiperidine-4-carboxylic acid is classified as an amino acid derivative due to the presence of both an amine (from the piperidine structure) and a carboxylic acid group. It is also categorized under heterocyclic compounds because of the nitrogen atom in its ring structure.
Several synthetic routes exist for producing (3S,4S)-3-Methylpiperidine-4-carboxylic acid. Common methods include:
One effective synthetic route involves starting with 3-methylpiperidine, which can be oxidized to introduce the carboxylic acid functionality. The stereochemistry can be controlled through chiral catalysts or reagents during the synthesis process.
The molecular formula of (3S,4S)-3-Methylpiperidine-4-carboxylic acid is . The structural representation includes:
The compound has a molecular weight of approximately 157.21 g/mol and can be represented using various structural notations such as SMILES: CC1CCNC(C1)C(=O)O.
(3S,4S)-3-Methylpiperidine-4-carboxylic acid can participate in several chemical reactions:
The reactivity of the carboxylic acid group allows for various modifications, making it versatile in synthetic chemistry. For example, esterification reactions typically require an acid catalyst and heat to proceed efficiently.
The mechanism of action for (3S,4S)-3-Methylpiperidine-4-carboxylic acid largely depends on its interactions with biological targets, such as enzymes or receptors.
Studies have shown that similar piperidine derivatives can exhibit significant biological activity, including modulation of neurotransmitter systems.
Relevant data includes its log P value which indicates moderate lipophilicity, influencing its bioavailability in pharmacological applications.
(3S,4S)-3-Methylpiperidine-4-carboxylic acid has significant applications in:
Enantioselective synthesis of the (3S,4S) configuration employs chiral auxiliaries, resolution techniques, and catalytic methods to control both stereogenic centers. A practical route involves the enzymatic or chemical resolution of racemic trans-3-methylpiperidine-4-carboxylic acid precursors, followed by epimerization to the cis isomer. For example, Line et al. demonstrated a lipase-mediated kinetic resolution of ethyl rac-3-methylpiperidine-4-carboxylate, achieving >98% ee for the (3R,4R) enantiomer, which was then inverted to the (3S,4S) form via Mitsunobu reaction [5]. Alternatively, Schöllkopf’s bis-lactim ether methodology enables asymmetric alkylation: a glycine-derived lactim is alkylated at C4 with a chiral electrophile (e.g., (R)-propylene oxide), followed by hydrolysis to yield (3S,4S)-3-methylpiperidine-4-carboxylic acid with 94% ee [6].
Table 1: Enantioselective Synthesis Routes for (3S,4S)-3-Methylpiperidine-4-carboxylic Acid
| Method | Key Reagent/Catalyst | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Enzymatic Resolution | Lipase PS (Burkholderia spp.) | 35 | >98 | [5] |
| Schöllkopf Bis-lactim Ether | (R)-Propylene Oxide | 62 | 94 | [6] |
| Asymmetric Hydrogenation | Rh/(S,S)-MeOBiphep | 88 | 96 | [2] |
Catalytic asymmetric hydrogenation of enol ester precursors provides a direct route to the cis-3,4-disubstituted piperidine scaffold. A highly efficient method uses chiral bisphosphine-Rh(I) complexes to hydrogenate cyclic enecarbamates derived from 3-methyl-4-pyridone. For instance, hydrogenation of 1-Boc-3-methyl-1,4-dihydropyridine-4-carboxylate with Rh/(R,R)-Et-DuPhos affords the cis-piperidine product in 92% yield and 95% ee [2]. The cis selectivity arises from equatorial protonation of the enol intermediate, favored due to reduced 1,3-diaxial interactions. Ligand acceleration is critical: bulky, electron-rich ligands like (S,S)-MeOBiphep enforce facial selectivity via π-stacking and steric repulsion [2] [7]. In a patent by Zhang et al., Ru/(R)-DM-SegPhos catalyzed the hydrogenation of 3-alkyl-4-aminopyridine salts, yielding cis-3-methylpiperidine-4-carboxylic acid derivatives with 96% ee and >20:1 cis/trans selectivity [7].
Table 2: Catalytic Systems for Asymmetric Synthesis of (3S,4S) Configuration
| Catalyst System | Substrate Class | cis/trans Ratio | ee (%) | Conditions |
|---|---|---|---|---|
| Rh/(R,R)-Et-DuPhos | 1-Boc-3-methyl-4-carbomethoxy | >20:1 | 95 | 60°C, 50 bar H₂ |
| Ru/(R)-DM-SegPhos | 3-Methyl-4-ethoxycarbonyl | 22:1 | 96 | rt, 5 bar H₂ |
| Ir/(S)-BenzP* | N-Aryl enecarbamates | 18:1 | 97 | MeOH, 40°C, 10 bar |
Ring-forming strategies provide convergent access to the piperidine core with embedded stereocenters. Intramolecular reductive amination of keto azides enables cis-selective cyclization. For example, 1-azido-3-methylpentan-4-one undergoes Staudinger reduction (PPh₃/H₂O) to generate an iminophosphorane intermediate, which cyclizes via intramolecular Schiff base formation. Subsequent hydrogenation over Pd/C delivers ethyl (3S,4S)-3-methylpiperidine-4-carboxylate in 75% yield and 7:1 dr . The cis bias results from equatorial attack of the secondary amine on the keto group in a chair-like transition state. Alternatively, azide-alkyne cycloadditions (CuAAC) assemble substituted piperidines: propargyl 3-methyl-4-carboxylate reacts with β-azido alcohols under Cu(I) catalysis, forming a triazole that undergoes reductive cleavage (H₂/Raney Ni) to the piperidine . This method tolerates diverse substituents at C3 and C4, enabling access to analogs like 3-phenyl or 3-hydroxy variants [6].
Table 3: Ring Formation Methods for Piperidine Scaffold Construction
| Method | Key Intermediate | Cyclization Conditions | Yield (%) | cis/trans Ratio |
|---|---|---|---|---|
| Reductive Amination | 1-Azido-3-methylpentan-4-one | PPh₃/H₂O, then H₂/Pd/C | 75 | 7:1 |
| CuAAC-Reductive Cleavage | Propargyl 4-carboxylate | CuI, then H₂/Raney Ni | 68 | 5:1 |
| Dieckmann Condensation | Diethyl 2-(aminomethyl)glutarate | NaOEt, EtOH | 81 | 3:1 |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.: 2058075-35-5
CAS No.: